Fumaric acid (Standard)

Description

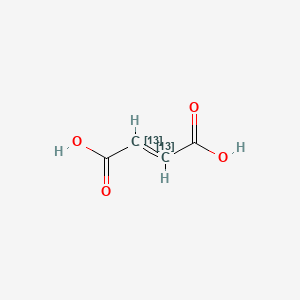

Fumaric acid is a butenedioic acid in which the C=C double bond has E geometry. It is an intermediate metabolite in the citric acid cycle. It has a role as a food acidity regulator, a fundamental metabolite and a geroprotector. It is a conjugate acid of a fumarate(1-).

Fumaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Fumaric acid is a natural product found in Phomopsis velata, Tropicoporus linteus, and other organisms with data available.

Fumaric acid is a precursor to L-malate in the Krebs tricarboxylic acid cycle. It is formed by the oxidation of succinate by succinate dehydrogenase. Fumarate is converted by fumarase to malate. A fumarate is a salt or ester of the organic compound fumaric acid, a dicarboxylic acid. Fumarate has recently been recognized as an oncometabolite. (A15199). As a food additive, fumaric acid is used to impart a tart taste to processed foods. It is also used as an antifungal agent in boxed foods such as cake mixes and flours, as well as tortillas. Fumaric acid is also added to bread to increase the porosity of the final baked product. It is used to impart a sour taste to sourdough and rye bread. In cake mixes, it is used to maintain a low pH and prevent clumping of the flours used in the mix. In fruit drinks, fumaric acid is used to maintain a low pH which, in turn, helps to stabilize flavor and color. Fumaric acid also prevents the growth of E. coli in beverages when used in combination with sodium benzoate. When added to wines, fumaric acid helps to prevent further fermentation and yet maintain low pH and eliminate traces of metallic elements. In this fashion, it helps to stabilize the taste of wine. Fumaric acid can also be added to dairy products, sports drinks, jams, jellies and candies. Fumaric acid helps to break down bonds between gluten proteins in wheat and helps to create a more pliable dough. Fumaric acid is used in paper sizing, printer toner, and polyester resin for making molded walls.

Structure

3D Structure

Properties

IUPAC Name |

(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCYOOQTPOCHFL-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4, Array | |

| Record name | FUMARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FUMARIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | FUMARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-16-1 | |

| Record name | Poly(fumaric acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3021518 | |

| Record name | Fumaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fumaric acid appears as a colorless crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Combustible, though may be difficult to ignite. Used to make paints and plastics, in food processing and preservation, and for other uses., Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, White crystalline powder or granules, Colorless or white odorless solid; [HSDB] White crystalline solid; [MSDSonline], Solid, ODOURLESS COLOURLESS CRYSTALLINE POWDER., white odourless granules or leafy crystals; virtually odourless with tart acid taste | |

| Record name | FUMARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butenedioic acid (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | FUMARIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Fumaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8358 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Fumaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FUMARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Fumaric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/164/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

329 °F at 1.7 mmHg ; sublimes (NTP, 1992), Sublimes at 200 °C | |

| Record name | FUMARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fumaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fumaric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

273 °C (open cup), 230 °C (closed cup), 273 °C | |

| Record name | Fumaric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FUMARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in ethanol, concentrated sulfuric acid; slightly soluble in ethyl ether, acetone, Soluble in alcohol 5.76 g/100 g at 30 °C. Insoluble in chloroform and benzene, in 100 g 95% alcohol at 30 °C: 5.76g; in 100 g acetone at 30 °C: 1.72 g; in 100 g ether at 25 °C: 0.72 g, Almost insoluble in olive oil, ... carbon tetrachloride, xylene, ... molten camphor, liquid ammonia., In water, 7X10-3 mg/L at 25 °C, 7.0 mg/mL, Solubility in water, g/100ml at 25 °C: 0.63 (poor), insoluble to slightly soluble in water; soluble in alcohol; slightly soluble in oils. | |

| Record name | FUMARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fumaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fumaric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fumaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FUMARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Fumaric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/164/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.635 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.635 g/cu cm at 20 °C, IT HAS AN EXTREMELY LOW RATE OF MOISTURE ABSORPTION; BULK DENSITY: 32.6 LB/CU FT; STANDARD FREE ENERGY OF ANION FORMATION: -144.41 @ 25 °C; BUFFERING INDEX 3.46, Density (at 20 °C): 1.64 g/cm³ | |

| Record name | FUMARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fumaric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FUMARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000154 [mmHg], 1.54X10-4 mm Hg at 25 °C | |

| Record name | Fumaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8358 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Fumaric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

< 20 ppm of heavy metals; <3 ppm iron; <0.1% maleic acid; <0.1% ash | |

| Record name | Fumaric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles, monoclinic prisms or leaflets from water, Colorless crystals, WHITE CRYSTALLINE POWDER | |

CAS No. |

110-17-8, 6915-18-0 | |

| Record name | FUMARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fumaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fumaric acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006915180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fumaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fumaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | fumaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fumaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fumaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fumaric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88XHZ13131 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fumaric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fumaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FUMARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

572 to 576 °F (NTP, 1992), 286-302 °C (closed capillary, rapid heating), 287 °C decomposes, 549 °C | |

| Record name | FUMARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fumaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FUMARIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Fumaric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fumaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Fumaric acid standard physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of fumaric acid. The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Physical and Chemical Properties

Fumaric acid, a naturally occurring dicarboxylic acid, plays a crucial role in cellular metabolism.[1][2] It is the trans isomer of butenedioic acid, with its cis counterpart being maleic acid.[3] This stereochemistry significantly influences its physical and chemical properties. It presents as a white, odorless crystalline solid or powder with a fruit-like taste.[4][5]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of fumaric acid.

Table 1: General and Physical Properties

| Property | Value | References |

| Molecular Formula | C₄H₄O₄ | |

| Molecular Weight | 116.07 g/mol | |

| Appearance | White, odorless crystalline solid/powder | |

| Melting Point | 287 °C (549 °F; 560 K) (decomposes) | |

| Boiling Point | Sublimes at >200 °C; decomposes at 290 °C | |

| Density | 1.635 g/cm³ | |

| Vapor Pressure | 1.7 mmHg (at 165 °C) | |

| Crystal Structure | Monoclinic |

Table 2: Solubility Data

| Solvent | Solubility ( g/100 mL) | Temperature (°C) | References |

| Water | 0.63 | 25 | |

| 0.70 | 25 | ||

| 1.07 | 40 | ||

| 2.4 | 60 | ||

| 9.8 | 100 | ||

| Ethanol (95%) | 5.76 | 30 | |

| Acetone | 1.72 | 29.7 | |

| Diethyl Ether | 1.01 | 25 | |

| Chloroform | 0.02 | 25 | |

| Benzene | Insoluble | - |

Table 3: Acid Dissociation Constants (pKa)

| Dissociation | pKa Value | Temperature (°C) | References |

| pKa₁ | 3.03 | 15 | |

| 3.02 | 25 | ||

| 2.86 ± 0.04 | Not Specified | ||

| pKa₂ | 4.44 | 15 | |

| 4.38 | 25 | ||

| 4.26 ± 0.04 | Not Specified |

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of fumaric acid.

Melting Point Determination (Capillary Method)

The melting point of fumaric acid can be determined using the capillary tube method, a standard procedure for organic compounds.

Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperatures at which the substance begins to melt (initial melting point) and completely liquefies (final melting point) are recorded as the melting range. A narrow melting range is indicative of high purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of fumaric acid is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a column of 2-3 mm of packed sample is obtained.

-

Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The apparatus is heated at a controlled rate.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.

-

Heating Rate: For an unknown sample, a rapid preliminary determination can be made. For an accurate measurement, the heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

Solubility Determination

The solubility of fumaric acid in a given solvent at a specific temperature can be determined by creating a saturated solution and then quantifying the amount of dissolved solute.

Principle: A saturated solution is one in which the maximum amount of solute has been dissolved in a solvent at a given temperature, and it is in equilibrium with undissolved solute. The concentration of the solute in the saturated solution represents its solubility.

Apparatus:

-

Constant temperature bath or shaker incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filter with a membrane of appropriate pore size)

-

Analytical instrument for quantification (e.g., HPLC-UV, pH meter for titration)

Procedure:

-

Preparation of Saturated Solution: An excess amount of fumaric acid is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal and Filtration: A sample of the supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe (to the temperature of the bath) and immediately filtered to remove any undissolved solid.

-

Quantification: A known volume of the clear, saturated filtrate is diluted appropriately. The concentration of fumaric acid in the diluted sample is then determined using a suitable analytical method. For instance, if using titration, the sample would be titrated with a standardized solution of sodium hydroxide.

-

Calculation: The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor, and is typically expressed in grams per 100 mL or moles per liter.

pKa Determination by Potentiometric Titration

The acid dissociation constants (pKa) of fumaric acid, a dicarboxylic acid, can be accurately determined by potentiometric titration.

Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration using a pH meter. The pKa values correspond to the pH at the half-equivalence points, where half of the acidic protons of a particular carboxylic acid group have been neutralized.

Apparatus:

-

pH meter with a combination glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized 0.1 M NaOH solution

-

Standard pH buffers for calibration

Procedure:

-

Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: A precisely weighed amount of fumaric acid is dissolved in a known volume of deionized water.

-

Titration: The fumaric acid solution is placed in a beaker with a magnetic stir bar. The pH electrode is immersed in the solution, ensuring the bulb is fully covered. The solution is then titrated with the standardized NaOH solution, added in small, precise increments from the burette.

-

Data Collection: The pH of the solution is recorded after each addition of NaOH, allowing the solution to stabilize before taking a reading. The additions should be smaller near the equivalence points.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The two equivalence points (where the slope is steepest) are identified. The pKa₁ is the pH at the point where half of the volume of NaOH required to reach the first equivalence point has been added. The pKa₂ is the pH at the point halfway between the first and second equivalence points.

Signaling Pathways and Biological Relevance

Fumaric acid is not only a key metabolite but also a signaling molecule with significant implications in both normal physiology and disease, making it a molecule of interest for drug development.

Krebs Cycle (Citric Acid Cycle)

Fumaric acid is a central intermediate in the Krebs cycle, a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.

References

- 1. Fumaric Acid and its Esters: An Emerging Treatment for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.bad.org.uk [cdn.bad.org.uk]

- 3. infinitalab.com [infinitalab.com]

- 4. keio.elsevierpure.com [keio.elsevierpure.com]

- 5. The proto-oncometabolite fumarate binds glutathione to amplify ROS-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Purity: A Technical Guide to Fumaric Acid Specifications for Researchers

For scientists and professionals in research and drug development, the purity and characterization of reagents are paramount. This guide provides an in-depth look at the specifications for high-purity fumaric acid, often aligned with ACS (American Chemical Society) Reagent Grade standards, ensuring reliability and reproducibility in experimental outcomes.

Fumaric acid, a naturally occurring dicarboxylic acid, is a key intermediate in the citric acid cycle and finds wide application in the pharmaceutical industry as an excipient, a pH modifier, and a starting material for the synthesis of active pharmaceutical ingredients (APIs). The stringent quality requirements for these applications necessitate a thorough understanding of its purity profile and the analytical methods used for its verification. While the official ACS monograph for fumaric acid may not be readily accessible, the specifications provided by major chemical suppliers for their high-purity grades serve as a reliable benchmark.

Quantitative Specifications for High-Purity Fumaric Acid

The following table summarizes the typical quantitative specifications for high-purity fumaric acid, comparable to ACS Reagent Grade standards. These parameters are critical for ensuring the identity, strength, quality, and purity of the substance.

| Parameter | Specification |

| Assay (on anhydrous basis) | 99.5% - 100.5% |

| Melting Point | 298°C - 300°C (sublimes) |

| Residue on Ignition | ≤ 0.1% |

| Water (H₂O) | ≤ 0.5% |

| Heavy Metals (as Pb) | ≤ 10 ppm (0.001%) |

| Maleic Acid | ≤ 0.1% |

| Insoluble Matter in Water | ≤ 0.05% |

Experimental Protocols for Key Quality Control Tests

Detailed methodologies are essential for the accurate assessment of fumaric acid's purity. Below are the protocols for the principal tests cited in the specifications.

Assay (Acidimetric Titration)

This method determines the percentage purity of fumaric acid by titrating it with a standardized solution of a strong base.

Principle: Fumaric acid, a diprotic acid, reacts with two equivalents of sodium hydroxide. The endpoint is determined using a pH indicator.

Apparatus:

-

Analytical balance

-

250 mL Erlenmeyer flask

-

50 mL burette

-

Magnetic stirrer and stir bar

Reagents:

-

Fumaric acid sample

-

Standardized 0.5 N Sodium Hydroxide (NaOH) solution

-

Phenolphthalein indicator solution

-

Methanol

Procedure:

-

Accurately weigh approximately 1 g of the fumaric acid sample and transfer it to a 250 mL Erlenmeyer flask.

-

Add 50 mL of methanol and warm gently on a steam bath to dissolve the sample.

-

Cool the solution to room temperature.

-

Add 2-3 drops of phenolphthalein indicator solution.

-

Titrate with standardized 0.5 N NaOH solution until the first appearance of a persistent pink color.

-

Record the volume of NaOH solution used.

-

Perform a blank titration with 50 mL of methanol and subtract the blank volume from the sample titration volume.

Calculation:

Where:

-

V_sample = Volume of NaOH used for the sample (mL)

-

V_blank = Volume of NaOH used for the blank (mL)

-

N_NaOH = Normality of the NaOH solution

-

29.02 = milliequivalent weight of fumaric acid

-

W_sample = Weight of the fumaric acid sample (g)

Residue on Ignition (Sulfated Ash)

This test measures the amount of non-volatile inorganic impurities in the sample.

Principle: The sample is ignited in the presence of sulfuric acid, which converts metal oxides and salts to their more stable sulfates. The weight of the remaining residue is then determined.

Apparatus:

-

Porcelain or platinum crucible

-

Muffle furnace

-

Bunsen burner

-

Analytical balance

-

Desiccator

Reagents:

-

Fumaric acid sample

-

Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

-

Heat a clean crucible in a muffle furnace at 600 ± 50°C for 30 minutes, cool in a desiccator, and weigh accurately.

-

Accurately weigh about 2 g of the fumaric acid sample into the crucible.

-

Moisten the sample with a few drops of concentrated sulfuric acid.

-

Gently heat the crucible over a Bunsen burner until the sample is thoroughly charred.

-

Cool the crucible and add a few more drops of concentrated sulfuric acid.

-

Heat again until white fumes are no longer evolved.

-

Ignite the crucible in the muffle furnace at 600 ± 50°C until all carbonaceous matter is consumed.

-

Cool the crucible in a desiccator to room temperature and weigh accurately.

-

Repeat the ignition, cooling, and weighing steps until a constant weight is achieved.

Calculation:

Heavy Metals

This test limits the content of metallic impurities that are colored by sulfide ions.

Principle: The color produced by the reaction of heavy metals with a sulfide source in the sample solution is compared to the color of a standard lead solution under the same conditions.

Apparatus:

-

Nessler tubes (50 mL)

-

Pipettes and volumetric flasks

Reagents:

-

Fumaric acid sample

-

Lead (Pb) standard solution (10 ppm)

-

Dilute acetic acid

-

Thioacetamide-glycerin base TS or Hydrogen sulfide TS

Procedure:

-

Test Preparation: Dissolve 2 g of the sample in 25 mL of water.

-

Standard Preparation: Pipette 2 mL of the standard lead solution (10 ppm) into a Nessler tube and dilute to 25 mL with water.

-

Monitor Preparation: Prepare a solution as in the Standard Preparation, but add 2 g of the sample.

-

To each of the three solutions, add 2 mL of dilute acetic acid and 10 mL of the sulfide source (e.g., thioacetamide-glycerin base TS).

-

Dilute to 50 mL with water, mix, and allow to stand for 5 minutes.

-

View the solutions downwards over a white surface. The color of the Test Preparation should not be darker than that of the Standard Preparation. The color of the Monitor Preparation should be equal to or darker than the Standard Preparation.

Maleic Acid (by High-Performance Liquid Chromatography - HPLC)

This method provides a specific and sensitive way to quantify the maleic acid impurity.

Principle: The sample is dissolved and separated on a reversed-phase HPLC column. The concentration of maleic acid is determined by comparing its peak area to that of a maleic acid standard.

Apparatus:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

Reagents:

-

Fumaric acid sample

-

Maleic acid reference standard

-

Mobile phase: A suitable buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile), filtered and degassed.

-

Diluent: Mobile phase or water.

Procedure:

-

Standard Preparation: Accurately weigh a quantity of maleic acid reference standard to prepare a solution with a known concentration (e.g., 0.1 mg/mL).

-

Sample Preparation: Accurately weigh a quantity of the fumaric acid sample to prepare a solution with a known concentration (e.g., 10 mg/mL).

-

Chromatographic Conditions (Typical):

-

Column: C18, 4.6 mm x 250 mm, 5 µm

-

Mobile Phase: Isocratic or gradient elution with a phosphate buffer/methanol mixture.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 20 µL

-

-

Inject the Standard Preparation and the Sample Preparation into the chromatograph.

-

Record the chromatograms and measure the peak areas for maleic acid.

Calculation:

Where:

-

Area_sample = Peak area of maleic acid in the sample chromatogram

-

Area_standard = Peak area of maleic acid in the standard chromatogram

-

Conc_standard = Concentration of maleic acid in the Standard Preparation

-

Conc_sample = Concentration of fumaric acid in the Sample Preparation

Visualizing Quality Control and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of quality control for fumaric acid and a typical experimental workflow where it might be used.

Caption: Quality control workflow for Fumaric Acid.

Caption: Typical experimental workflow using Fumaric Acid.

The Pivotal Role of Fumaric Acid in the TCA Cycle: An In-depth Technical Guide for Cell Culture Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumaric acid, an essential intermediate in the tricarboxylic acid (TCA) cycle, plays a central role in cellular energy metabolism. In the context of cell culture, its significance extends beyond bioenergetics, acting as a critical signaling molecule that can modulate cellular processes and influence the production of biotherapeutics. This technical guide provides a comprehensive overview of the multifaceted role of fumaric acid in the TCA cycle for cell culture applications. It delves into the quantitative effects of TCA cycle intermediate supplementation on cell culture performance, details key experimental protocols for metabolic analysis, and visually elucidates the intricate signaling pathways influenced by fumarate. This guide is intended to be a valuable resource for researchers and professionals in the field of cell culture and drug development, offering insights to optimize cell culture processes and understand the broader implications of cellular metabolism.

Fumaric Acid: A Linchpin of the Tricarboxylic Acid (TCA) Cycle

The TCA cycle, also known as the Krebs cycle, is a series of enzyme-catalyzed chemical reactions that form a key part of aerobic respiration in cells. This metabolic pathway is fundamental for generating energy in the form of adenosine triphosphate (ATP) and providing precursors for the biosynthesis of amino acids, fatty acids, and other vital molecules.

Fumaric acid, or its ionized form fumarate, is a crucial intermediate in this cycle. It is formed from succinate by the enzyme succinate dehydrogenase (Complex II of the electron transport chain) and is subsequently converted to L-malate by the enzyme fumarate hydratase (FH). This hydration reaction is a critical step for the continuation of the cycle and the ultimate generation of NADH and FADH₂, which are essential for ATP production through oxidative phosphorylation.

In the context of industrial cell culture, particularly with Chinese Hamster Ovary (CHO) cells, maintaining a robust and efficient TCA cycle is paramount for achieving high cell densities and maximizing the yield of recombinant proteins.[1] Supplementation of cell culture media with TCA cycle intermediates, including fumarate, has been explored as a strategy to enhance cellular metabolism and productivity.

Quantitative Impact of TCA Intermediate Supplementation on Cell Culture Performance

The supplementation of cell culture media with TCA cycle intermediates can significantly impact key performance parameters such as viable cell density (VCD), cell viability, and product titer. While direct quantitative data for fumaric acid supplementation is not extensively tabulated in publicly available literature, studies on related TCA cycle intermediates and other metabolic modulators in CHO cells provide valuable insights into the potential effects.

For instance, the addition of sodium butyrate, a known histone deacetylase inhibitor that also affects cellular metabolism, has been shown to enhance specific productivity. However, it often comes at the cost of reduced cell growth and viability.

Table 1: Effect of Sodium Butyrate Supplementation on CHO Cell Culture Performance

| Cell Line | Treatment | Peak Viable Cell Density (x 10^6 cells/mL) | Viability at end of culture (%) | Specific Productivity Enhancement | Reference |

| CHO | Sodium Butyrate | ~20% decrease vs. control | ~30% decrease vs. control | Increased | [2] |

| CHO | Sodium Butyrate | Not specified | Increased apoptosis observed | 5-fold increase | [3] |

Note: This table illustrates the effects of a metabolic modulator. While not fumarate, it demonstrates the principle of supplementation impacting cell culture parameters. The effects of fumarate supplementation would need to be empirically determined but are anticipated to positively influence metabolic efficiency.

Studies have also shown that optimizing the culture environment, such as controlling pH through CO2 stripping, can lead to significant increases in product titer, highlighting the sensitivity of cellular metabolism to process parameters.[4]

Fumarate as a Signaling Molecule: Beyond the TCA Cycle

Beyond its energetic role, fumarate has emerged as a critical signaling molecule, or "oncometabolite," particularly when it accumulates due to mutations in the fumarate hydratase (FH) gene. This accumulation is associated with a hereditary cancer syndrome known as Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC). The signaling functions of fumarate are primarily mediated through a process called succination, where fumarate covalently modifies cysteine residues on proteins, altering their function.

Activation of the Nrf2 Antioxidant Pathway

Fumarate can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept at low levels by its inhibitor, Keap1, which targets it for degradation. Fumarate can succinate Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 induces the expression of a battery of antioxidant and cytoprotective genes. Dimethyl fumarate (DMF), a fumaric acid ester, is an approved therapeutic that leverages this mechanism.

Stabilization of Hypoxia-Inducible Factor-1α (HIF-1α)

Accumulated fumarate can competitively inhibit α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs). PHDs are responsible for hydroxylating the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), which targets it for degradation under normoxic conditions. By inhibiting PHDs, fumarate leads to the stabilization of HIF-1α, even in the presence of oxygen, a phenomenon known as pseudohypoxia. Stabilized HIF-1α translocates to the nucleus and activates genes involved in angiogenesis, glucose metabolism, and cell survival.

Disruption of Iron Signaling

Fumarate can also disrupt cellular iron homeostasis by succinating Iron Regulatory Protein 2 (IRP2). IRP2 is a key regulator of iron metabolism that binds to iron-responsive elements (IREs) in the untranslated regions of mRNAs for ferritin (an iron storage protein) and the transferrin receptor (involved in iron uptake). Fumarate-mediated succination of IRP2 inhibits its ability to repress the translation of ferritin mRNA.[5] This, combined with Nrf2-mediated transcriptional activation of ferritin genes, leads to increased intracellular ferritin levels, which can promote cell proliferation.

Experimental Protocols

A thorough understanding of fumarate's role in cell culture necessitates robust experimental methodologies. The following sections provide detailed protocols for key assays.

Fumarase (Fumarate Hydratase) Activity Assay

This spectrophotometric assay measures the activity of fumarase by monitoring the increase in absorbance at 240-250 nm as fumarate is converted to L-malate.

Materials:

-

96-well UV-transparent microplate

-

Spectrophotometer with UV capabilities

-

Cell lysate or mitochondrial fraction

-

Fumarase Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

L-Malic acid solution (substrate)

Procedure:

-

Sample Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells using a suitable lysis buffer (e.g., RIPA buffer) or prepare mitochondrial fractions by differential centrifugation.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Dilute the lysate to a suitable concentration (e.g., 20-30 µg of protein in 20 µL) with distilled water.

-

-

Assay Setup:

-

Add 20 µL of each prepared sample to triplicate wells of a 96-well UV-transparent plate.

-

Prepare a blank well containing 20 µL of lysis buffer.

-

-

Reaction Initiation and Measurement:

-

Set the spectrophotometer to read absorbance at 250 nm in kinetic mode at a controlled temperature (e.g., 25°C or 37°C).

-

Add 200 µL of Fumarase Assay Buffer containing a final concentration of 50 mM L-malic acid to each well.

-

Immediately start recording the absorbance every 30-60 seconds for a period of 10-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔOD/min) for each sample by selecting a linear portion of the kinetic curve.

-

Subtract the rate of the blank from the sample rates.

-

Calculate the fumarase activity using the Beer-Lambert law, with the molar extinction coefficient of fumarate at 250 nm being approximately 1.45 mM⁻¹cm⁻¹.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

-

96-well cell culture plate

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Treat cells with various concentrations of the test compound (e.g., fumaric acid or its derivatives) for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability relative to the untreated control.

-

13C Metabolic Flux Analysis (MFA)

13C-MFA is a powerful technique to quantify intracellular metabolic fluxes. It involves feeding cells a substrate labeled with the stable isotope ¹³C (e.g., [U-¹³C₆]-glucose) and then measuring the incorporation of ¹³C into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Procedure Overview:

-

Experimental Design: Define the metabolic network of interest and select the appropriate ¹³C-labeled tracer.

-

Isotopic Labeling Experiment: Culture cells in a medium containing the ¹³C-labeled substrate until they reach a metabolic and isotopic steady state.

-

Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites.

-

Analytical Measurement: Analyze the ¹³C labeling patterns of the extracted metabolites using GC-MS, LC-MS, or NMR.

-

Flux Calculation: Use specialized software to fit the measured labeling data to a metabolic model and estimate the intracellular fluxes.

References

- 1. The Effect of Three Different Biomaterials on Proliferation and Viability of Human Dental Pulp Stem Cells (In-vitro Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Butyrated ManNAc analog improves protein expression in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proliferation control strategies to improve productivity and survival during CHO based production culture: A summary of recent methods employed and the effects of proliferation control in product secreting CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic flux analysis of CHO cells at growth and non-growth phases using isotopic tracers and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fumaric Acid as a Primary Metabolite Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of fumaric acid's properties, metabolic significance, and application as a primary standard in quantitative analytical studies. It is intended to serve as a comprehensive resource for professionals in research and drug development who require accurate and reproducible metabolite quantification.

Introduction: The Case for Fumaric Acid

Fumaric acid, a naturally occurring dicarboxylic acid, is a key intermediate in the central metabolic pathway of all aerobic organisms: the Tricarboxylic Acid (TCA) or Krebs cycle.[1][2] Its stable, crystalline structure and the availability of highly pure, certified reference materials make it an excellent candidate for a primary standard in metabolomics and other quantitative biochemical assays.[3][4] Unlike other standards that may interact with complex biological matrices, fumaric acid demonstrates robust performance across multiple analytical platforms, ensuring high accuracy and reproducibility.

This document details the essential physicochemical properties, certified specifications, and detailed experimental protocols for the effective use of fumaric acid as a primary metabolite standard.

Physicochemical and Certified Reference Material (CRM) Properties

The reliability of quantitative analysis hinges on the quality of the standard. Fumaric acid is available as a Certified Reference Material (CRM), produced in accordance with ISO 17034 and ISO/IEC 17025, ensuring traceability and confidence in its purity and concentration.

Table 1: Physicochemical Properties of Fumaric Acid

| Property | Value |

| IUPAC Name | (2E)-But-2-enedioic acid |

| Molecular Formula | C₄H₄O₄ |

| Molecular Weight | 116.07 g/mol |

| CAS Number | 110-17-8 |

| Appearance | White, odorless, crystalline powder |

| Melting Point | 287 °C (sublimes) |

| pKa₁ | 3.03 |

| pKa₂ | 4.44 |

| Solubility (in water at 25°C) | 6.3 g/L |

| Solubility (in other solvents) | Soluble in alcohol; slightly soluble in ether and acetone. |

Table 2: Typical Specifications for Fumaric Acid CRM

| Parameter | Specification |

| Purity (anhydrous basis) | ≥99.5% |

| Water Content (Karl Fischer) | ≤0.5% |

| Residue on Ignition | ≤0.1% |

| Heavy Metals (as Pb) | ≤10 ppm |

| Maleic Acid (impurity) | ≤0.1% |

Storage and Handling: Fumaric acid is chemically stable at room temperature. For use as a primary standard, it should be stored in a well-closed container in a cool, dry place, protected from direct sunlight and moisture to prevent clumping and degradation.

Metabolic Significance: The Krebs Cycle

Fumaric acid (as its conjugate base, fumarate) is a critical intermediate in the Krebs cycle, a series of reactions that generate energy (ATP) and reducing equivalents (NADH, FADH₂). It is formed from the oxidation of succinate and is subsequently hydrated to form malate. Understanding its position in this central pathway is crucial for its application in metabolic studies.

Experimental Workflows and Protocols

The following section provides a general workflow and detailed protocols for using fumaric acid as a standard in common analytical techniques.

Protocol 1: Quantitative Analysis by Reverse-Phase HPLC-UV

This protocol is adapted for the quantification of fumaric acid or for use as an external standard to quantify other analytes.

-

Objective: To separate and quantify fumaric acid from a sample matrix.

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Materials:

-

Fumaric Acid CRM

-

Methanol (HPLC grade)

-

Acetic Acid (Glacial, analytical grade)

-

Ultrapure water

-

C18 reverse-phase column (e.g., µ-Bondapark C18 or equivalent)

-

-

Methodology:

-

Mobile Phase Preparation: Prepare a 0.5% (v/v) acetic acid solution in ultrapure water. Filter and degas the solution before use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Fumaric Acid CRM and dissolve it in 10 mL of the mobile phase.

-

Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dilute the sample in the mobile phase to ensure the concentration falls within the calibration range. Filter through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Column: µ-Bondapark C18

-

Mobile Phase: 0.5% Acetic Acid in Water

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 240 nm

-

Column Temperature: Ambient or controlled at 40°C

-

-

Analysis: Inject the calibration standards followed by the samples. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of fumaric acid in the samples from the curve.

-

Protocol 2: Fumaric Acid as an Internal Standard for ¹H-NMR Metabolomics

Fumaric acid has been shown to be a superior internal standard for NMR analysis of biofluids, as it does not interact with the sample matrix and its peak does not overlap with most metabolites, unlike conventional standards like TSP.

-

Objective: To accurately quantify metabolites in protein-precipitated plasma or serum using fumaric acid as an internal standard.

-

Instrumentation: NMR Spectrometer (≥500 MHz recommended).

-

Materials:

-

Fumaric Acid CRM

-

Methanol (ice-cold)

-

Phosphate buffer (e.g., 100 mM, pH 7.4) in D₂O

-

Human plasma or serum samples

-

-

Methodology:

-

Standard Solution Preparation: Prepare a stock solution of Fumaric Acid CRM in the phosphate buffer/D₂O at a known concentration (e.g., 1 mM).

-

Sample Preparation: a. Thaw frozen plasma/serum samples at room temperature. b. In a microcentrifuge tube, add 400 µL of ice-cold methanol to 200 µL of the plasma/serum sample (a 2:1 ratio). c. Vortex thoroughly for 30 seconds to precipitate proteins. d. Incubate at -20°C for 20 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

NMR Sample Reconstitution: a. Reconstitute the dried extract in a precise volume (e.g., 600 µL) of the Fumaric Acid standard solution in phosphate buffer/D₂O. b. Vortex to ensure complete dissolution and transfer to an NMR tube.

-

NMR Data Acquisition: Acquire a standard 1D ¹H NMR spectrum (e.g., with water suppression). A sufficient relaxation delay (D1) should be used for accurate quantification.

-

Quantification: Integrate the area of the fumaric acid singlet peak (at ~6.5 ppm in D₂O) and the peak(s) of the target metabolite(s). Calculate the concentration of the target metabolite (Cₓ) using the following formula: Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * Cₛ Where: I = peak integral area, N = number of protons for the peak, C = concentration, ₓ = target metabolite, and ₛ = fumaric acid standard.

-

Protocol 3: Quantitative Analysis by LC-MS/MS with Sample Stabilization

When analyzing exogenous fumaric acid in plasma, its rapid enzymatic conversion to malate by fumarase presents a significant challenge. This protocol includes a critical stabilization step.

-

Objective: To quantify fumarate in plasma samples while preventing its enzymatic degradation.

-

Instrumentation: LC-MS/MS system.

-

Materials:

-

Fumaric Acid CRM

-

Citric Acid (for stabilization)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Rat or human plasma stabilized with an anticoagulant (e.g., K₂EDTA)

-

-

Methodology:

-

Sample Collection and Stabilization: Immediately after collection, treat plasma with citric acid to inhibit fumarase activity. A final concentration of ~40 mM citric acid is effective.

-

Standard and Sample Preparation: a. Prepare a stock solution of Fumaric Acid CRM in a suitable solvent. b. Use a surrogate matrix (e.g., water or stripped plasma) containing the citric acid inhibitor to prepare calibration standards. c. For sample processing, perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile to 1 volume of stabilized plasma. d. Vortex and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes. e. Transfer the supernatant for analysis.

-

LC-MS/MS Conditions:

-

LC Column: A suitable HILIC or reverse-phase C18 column.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient to retain and elute fumaric acid.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

MRM Transitions: Monitor the specific parent-to-daughter ion transitions for fumarate (e.g., m/z 115 -> 71).

-

-

Analysis: Construct a calibration curve using the surrogate matrix standards and quantify the fumarate in the biological samples.

-

Reference Data for Analysis

Table 3: NMR Chemical Shifts for Fumaric Acid

| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity |

| ¹H | D₂O | ~6.53 | Singlet |

| ¹H | DMSO-d₆ | ~6.62, ~13.1 (broad, COOH) | Singlet |

| ¹³C | (Not Specified) | ~135.2 (C=C), ~168.1 (C=O) | - |

Table 4: Key Fragments in Electron Ionization Mass Spectrometry (EI-MS)

| m/z | Identity | Description |

| 116 | [M]⁺ | Molecular Ion |

| 99 | [M-OH]⁺ | Loss of a hydroxyl group |

| 71 | [M-COOH]⁺ | Loss of a carboxyl group |

| 55 | [C₃H₃O]⁺ | Further fragmentation |

| 45 | [COOH]⁺ | Carboxyl group fragment |

Note: In ESI-MS (Negative Mode), the primary ion observed is the deprotonated molecule [M-H]⁻ at m/z 115.

Conclusion